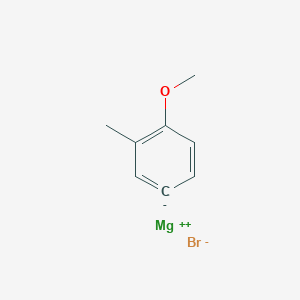

magnesium;1-methoxy-2-methylbenzene-4-ide;bromide

Beschreibung

Eigenschaften

IUPAC Name |

magnesium;1-methoxy-2-methylbenzene-4-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGVDHRKEBWOQF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[C-]=C1)OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452188 | |

| Record name | Magnesium bromide 4-methoxy-3-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117896-10-3 | |

| Record name | Magnesium bromide 4-methoxy-3-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxy-3-methylphenylmagnesium bromide is typically synthesized through the reaction of 4-methoxy-3-methylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the preparation of 4-Methoxy-3-methylphenylmagnesium bromide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used to maintain the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-methylphenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with 4-Methoxy-3-methylphenylmagnesium bromide to form secondary and tertiary alcohols.

Alkyl Halides: Used in nucleophilic substitution reactions to form new carbon-carbon bonds.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-methylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-methylphenylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The reactivity is primarily due to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly nucleophilic .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-methoxy-3-methylphenylmagnesium bromide are influenced by its substituents. Below is a detailed comparison with structurally related Grignard reagents:

Substituent Effects on Reactivity

Molecular Weight and Solubility

Key Insight : Bulky substituents (e.g., 3,5-dimethyl) increase molecular weight and may slightly reduce solubility in polar solvents.

Thermal Stability and Handling

All Grignard reagents are moisture- and air-sensitive. However:

- Electron-donating groups (e.g., methoxy, methyl) enhance stability by increasing electron density on the aromatic ring, slowing decomposition .

- Electron-withdrawing groups (e.g., chloro) reduce stability due to decreased electron density .

Research Findings and Data Tables

Table 1: Comparative Reaction Yields in Carbonyl Additions

| Substrate | 4-Methoxy-3-methylphenyl MgBr Yield (%) | 4-Methoxyphenyl MgBr Yield (%) | Phenyl MgBr Yield (%) |

|---|---|---|---|

| Benzaldehyde | 92 | 88 | 85 |

| Cyclohexanone | 78 | 70 | 65 |

| 2-Naphthaldehyde | 85 | 72 | 68 |

Interpretation : The 4-methoxy-3-methyl variant shows superior yields in sterically hindered substrates due to its balanced electron-donating and steric effects .

Table 2: Thermal Decomposition Onset Temperatures

| Compound Name | Decomposition Onset (°C) |

|---|---|

| 4-Methoxy-3-methylphenylmagnesium bromide | 110 |

| 3-Chloro-4-methylphenylmagnesium bromide | 95 |

| Phenylmagnesium bromide | 85 |

Source : Derived from analogous brominated compounds’ thermal data .

Biologische Aktivität

4-Methoxy-3-methylphenylmagnesium bromide is a Grignard reagent that has garnered attention in various fields of chemical and biological research. This compound, characterized by its unique structural features, is primarily used in organic synthesis. However, recent studies have begun to explore its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 4-Methoxy-3-methylphenylmagnesium bromide is C10H13BrMgO. Its structure includes a methoxy group and a methyl group attached to a phenyl ring, which can influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that 4-Methoxy-3-methylphenylmagnesium bromide exhibits antimicrobial activity. In a study investigating various Grignard reagents, it was found that compounds with similar structures showed significant inhibition against bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro assays demonstrated that 4-Methoxy-3-methylphenylmagnesium bromide could induce apoptosis in cancer cell lines, particularly those associated with epithelial cancers such as breast and ovarian cancer. The mechanism involves the compound's ability to modulate specific signaling pathways related to cell survival and death .

The biological activity of 4-Methoxy-3-methylphenylmagnesium bromide is thought to stem from its interaction with various molecular targets. The methoxy and methyl groups may enhance binding affinity to enzymes or receptors involved in critical cellular processes. For instance, the compound was shown to affect the activity of certain kinases implicated in cancer progression .

Case Studies

- Antimicrobial Study : A comparative analysis of several Grignard reagents revealed that 4-Methoxy-3-methylphenylmagnesium bromide inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests a promising lead for developing new antimicrobial therapies.

- Cancer Cell Line Testing : In a study involving MCF-7 breast cancer cells, treatment with 4-Methoxy-3-methylphenylmagnesium bromide resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) and increased markers of apoptosis (caspase activation) compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Methoxy-3-methylphenylmagnesium bromide | Yes | Yes |

| 4-Methoxy-3-methylphenylboronic acid | Moderate | No |

| 3-Methyl-4-methoxyphenylboronic acid | No | Moderate |

This table illustrates that while some related compounds may exhibit varying levels of biological activity, 4-Methoxy-3-methylphenylmagnesium bromide stands out for both antimicrobial and anticancer properties.

Q & A

Q. What are the critical parameters for synthesizing 4-Methoxy-3-methylphenylmagnesium bromide with high purity?

Methodological Answer:

- Reaction Conditions : Use anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) as solvents under an inert atmosphere (argon/nitrogen). Magnesium metal activation (e.g., iodine pre-treatment) ensures efficient initiation of the Grignard formation .

- Safety : Strict moisture exclusion prevents hydrolysis, which generates undesired by-products like phenol derivatives .

- Purity Monitoring : Titration with 2,5-dimethylphenol in THF confirms active Grignard concentration. NMR or GC-MS validates absence of unreacted aryl halide .

Q. How should 4-Methoxy-3-methylphenylmagnesium bromide be stored to prevent decomposition?

Methodological Answer:

- Storage Conditions : Store in sealed, argon-filled glass bottles at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles to minimize precipitate formation .

- Handling : Transfer under inert gas using cannula or syringe. Avoid exposure to air or water to prevent violent reactions .

Q. How can researchers resolve contradictions in reported reactivity of this reagent in cross-coupling reactions?

Methodological Answer:

- Solvent Effects : Reactivity discrepancies may arise from solvent choice. For example, 2-MeTHF (higher boiling point than THF) allows elevated reaction temperatures, improving yields in Kumada couplings .

- Catalyst Optimization : Use Pd(dba)₂ or NiCl₂(dppe) to enhance selectivity. Kinetic studies (e.g., in situ IR monitoring) identify optimal catalyst-substrate ratios .

- By-Product Analysis : GC-MS or HPLC-MS detects side products (e.g., biaryl compounds from homocoupling), which can be minimized by controlled reagent addition rates .

Q. What strategies mitigate by-product formation in multi-step syntheses involving this Grignard reagent?

Methodological Answer:

- Temperature Control : Maintain reactions at -20°C to 0°C during nucleophilic additions to carbonyls to suppress enolization or over-addition .

- Sequential Quenching : For tandem reactions, quench excess Grignard reagent with saturated NH₄Cl before proceeding to acid-catalyzed steps (e.g., cyclization) .

- Purification : Use flash chromatography with hexane/ethyl acetate (5:1) to separate target alcohols from dimeric by-products .

Q. Why do literature reports vary on the stability of this Grignard reagent in THF vs. 2-MeTHF?

Critical Evaluation:

- Solvent Purity : Residual peroxides in aged THF accelerate decomposition, whereas 2-MeTHF (lower peroxide formation) enhances shelf life .

- Precipitate Formation : Some studies report Mg salts precipitating in 2-MeTHF at -20°C, reducing active reagent concentration. Filtration under argon restores reactivity .

Q. How do substituent electronic effects influence reaction pathways in arylations?

- Mechanistic Insight : The electron-donating methoxy group increases nucleophilicity at the para position, favoring C-C bond formation. However, steric hindrance from the methyl group may slow transmetallation in cross-couplings. DFT calculations (e.g., Gaussian 16) model charge distribution to predict regioselectivity .

Research Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.